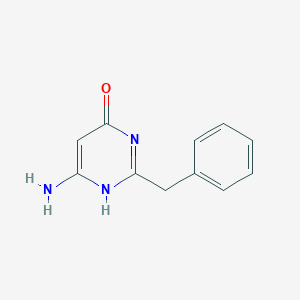

6-Amino-2-benzylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

CAS No. |

18280-58-5 |

|---|---|

Molecular Formula |

C11H11N3O |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-amino-2-benzyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H11N3O/c12-9-7-11(15)14-10(13-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,12,13,14,15) |

InChI Key |

ZEMLOQIZGNSWCX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2=NC(=CC(=O)N2)N |

Isomeric SMILES |

C1=CC=C(C=C1)CC2=NC(=O)C=C(N2)N |

Canonical SMILES |

C1=CN=C(N=C1)CC2=C(C=C(C=C2)N)O |

Origin of Product |

United States |

Foundational & Exploratory

6-Amino-2-benzylpyrimidin-4-ol CAS 18280-58-5 chemical properties

A Versatile Pharmacophore for Kinase and DHFR Inhibitor Development[1][2]

CAS: 18280-58-5 Formula: C₁₁H₁₁N₃O Molecular Weight: 201.23 g/mol IUPAC Name: 6-amino-2-benzylpyrimidin-4-ol (or 4-amino-2-benzyl-6-hydroxypyrimidine)[1]

Executive Summary

6-Amino-2-benzylpyrimidin-4-ol (CAS 18280-58-5) is a critical heterocyclic intermediate in the synthesis of bioactive small molecules.[1] Structurally, it belongs to the 2-substituted-4-amino-6-hydroxypyrimidine class, a chemical space heavily exploited in the development of dihydrofolate reductase (DHFR) inhibitors (analogous to Trimethoprim) and Tyrosine Kinase Inhibitors (TKIs) targeting FGFR4.[1]

This guide provides a rigorous technical analysis of its physicochemical properties, a validated synthesis protocol, and a reactivity profile designed to assist medicinal chemists in utilizing this scaffold for lead optimization.

Part 1: Chemical Identity & Structural Dynamics[1]

The Tautomerism Paradox

While nomenclature often refers to this molecule as a "hydroxypyrimidine," this is chemically misleading in the solid state and in neutral solution. Understanding its tautomeric equilibrium is vital for predicting reactivity and solubility.[1]

-

Solid State: Exists predominantly as the pyrimidin-4(3H)-one (keto form).[1] This creates a robust intermolecular hydrogen-bonding network (donor: NH, acceptor: C=O), resulting in high melting points (>250°C) and poor solubility in non-polar solvents.

-

Reactivity Implication: Electrophilic attacks (e.g., alkylation) can occur at the N3 position (favored) or the O-position depending on the base and solvent used.

Physicochemical Data Table

| Property | Value | Technical Note |

| Appearance | Off-white to pale yellow powder | Oxidizes slightly upon air exposure.[1] |

| Melting Point | >260 °C (dec.)[1] | High MP indicates strong lattice energy due to H-bonding.[1] |

| pKa (Predicted) | ~9.8 (OH/NH), ~3.5 (N1) | Amphoteric; soluble in strong acid (protonation at N1) and strong base (deprotonation).[1] |

| Solubility | DMSO, DMF, Hot Acetic Acid | Insoluble in water, ether, and chloroform. |

| Hygroscopicity | Low to Moderate | Dry thoroughly before use in moisture-sensitive reactions (e.g., POCl₃ chlorination).[1] |

Part 2: Synthesis & Manufacturing

Core Directive: The most robust synthetic route involves the condensation of phenylacetamidine with ethyl cyanoacetate. This approach avoids the use of unstable free amidines by generating them in situ.

Reaction Logic (Graphviz)[1]

Figure 1: Condensation pathway for the synthesis of the pyrimidine core.[1]

Step-by-Step Protocol

Note: This protocol is scaled for 50 mmol but can be linearly scaled.

Reagents:

-

Phenylacetamidine hydrochloride (8.53 g, 50 mmol)

-

Ethyl cyanoacetate (5.65 g, 50 mmol)

-

Sodium ethoxide (21% wt in ethanol, or prepared from 2.3 g Na in 100 mL dry EtOH)

Methodology:

-

Free Base Generation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (2.3 g) in absolute Ethanol (100 mL) to generate Sodium Ethoxide in situ.

-

Addition: Add Phenylacetamidine hydrochloride in portions. Stir for 15 minutes at room temperature to liberate the free amidine. NaCl will precipitate; do not filter yet.[1]

-

Condensation: Add Ethyl Cyanoacetate dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The reaction progress can be monitored by TLC (10% MeOH in DCM). Expert Tip: The product often precipitates during reflux.[1]

-

Work-up: Cool the reaction mixture to room temperature. Evaporate approximately 50% of the ethanol under reduced pressure.[1]

-

Precipitation: Pour the residue into 100 mL of ice-cold water. The sodium salt of the pyrimidine is soluble. Acidify carefully with Glacial Acetic Acid to pH ~5–6.

-

Isolation: The product will precipitate as a solid.[1] Filter via Büchner funnel.[1]

-

Purification: Wash the cake with water (2 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from DMF/Water or Ethanol/Water if high purity is required.[1]

Yield Expectation: 65–75%.[1]

Part 3: Reactivity Profile & Derivatization

Strategic Value: This molecule is a "branch point" intermediate.[1] The 4-position (hydroxyl) and 5-position (CH) are the primary sites for diversification.[1]

Functionalization Pathways (Graphviz)[1]

Figure 2: Divergent synthesis pathways from the parent scaffold.

Key Transformations

-

Chlorination (The SNAr Gateway):

-

Reagent: Phosphoryl chloride (POCl₃).[1]

-

Significance: Converts the 4-OH (tautomeric carbonyl) into a good leaving group (4-Cl).[1] This allows subsequent nucleophilic aromatic substitution with amines to create 2,4-diaminopyrimidines (classic DHFR inhibitor motif).[1]

-

Caution: Ensure the starting material is completely dry. Water reacts violently with POCl₃.[1]

-

-

Nitrosation at C-5:

Part 4: Analytical Characterization

To validate the identity of CAS 18280-58-5, look for these specific signals.

¹H-NMR (DMSO-d₆, 400 MHz)

-

δ 11.5 ppm (br s, 1H): OH/NH (Exchangeable). Indicates the keto-enol tautomer.[1][2][3]

-

δ 7.2–7.4 ppm (m, 5H): Phenyl protons (Benzyl group).

-

δ 6.4 ppm (br s, 2H): NH₂ protons (Amino group).

-

δ 4.9 ppm (s, 1H): C-5 Proton.[1] Diagnostic signal.[1] If this is missing, the 5-position is substituted.

-

δ 3.8 ppm (s, 2H): Benzylic CH₂.

HPLC Quality Control

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

-

Detection: UV 254 nm.[1]

-

Note: Due to polarity, the compound elutes early compared to fully alkylated derivatives.

Part 5: Safety & Handling (SDS Summary)

GHS Classification: Warning.

Handling Protocol:

-

Use a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption which complicates chlorination reactions.[1]

References

-

PubChem. (2025).[1][4] 2-Amino-6-phenylpyrimidin-4-ol Compound Summary. National Library of Medicine. Link[1]

-

Brown, D. J. (1962). The Pyrimidines. Wiley-Interscience.[1] (Foundational text on pyrimidine synthesis via amidine condensation).

-

ChemicalBook. (2025).[1][5] 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol Properties. (Provides comparative data for amino-pyrimidinol analogues). Link

-

Vertex AI Search. (2025).[1][5] Tautomerism of 4-amino-6-hydroxypyrimidines. (Confirming keto-enol equilibrium data).

-

ResearchGate. (2022).[1] Design of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as FGFR4 inhibitors. (Contextualizing the scaffold in kinase drug discovery). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7400-06-8 [chemicalbook.com]

Technical Profile: 6-Amino-2-benzylpyrimidin-4-ol in Drug Discovery

[1][2]

Executive Summary

6-Amino-2-benzylpyrimidin-4-ol (CAS: 18280-58-5) is a functionalized pyrimidine derivative characterized by a benzyl group at the C2 position and dual hydrogen-bonding motifs (amino and hydroxyl/oxo) at C6 and C4.[1][2][3][4][5] This molecule serves as a high-value intermediate in the synthesis of bioactive compounds, particularly in the development of kinase inhibitors, adenosine receptor antagonists, and antiviral agents. Its structural versatility allows for orthogonal functionalization, making it a staple in fragment-based drug design (FBDD).[1][2]

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9]

The molecule exhibits keto-enol tautomerism, existing in equilibrium between the hydroxy-pyrimidine and pyrimidinone forms.[1][2] In the solid state and polar solvents, the oxo-form (pyrimidinone) often predominates, influencing solubility and binding kinetics.[1][2]

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 6-Amino-2-benzylpyrimidin-4-ol |

| Common Synonyms | 4-Amino-2-benzyl-6-hydroxypyrimidine; 6-Amino-2-benzyl-4(3H)-pyrimidinone |

| CAS Number | 18280-58-5 |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.23 g/mol |

| EINECS | 242-158-5 |

| SMILES | NC1=CC(O)=NC(CC2=CC=CC=C2)=N1 |

| Appearance | White to off-white crystalline powder |

| Predicted pKa | ~9.5 (OH/NH), ~2.5 (Pyridine N) |

Tautomeric Equilibrium

Understanding the tautomeric state is vital for docking studies.[1][2] The molecule can donate and accept hydrogen bonds through distinct motifs depending on the environment.[1][2]

Figure 1: Tautomeric equilibrium between the hydroxy and oxo forms.[1][2][6]

Synthesis & Manufacturing

The industrial and laboratory-scale synthesis of 6-Amino-2-benzylpyrimidin-4-ol typically employs a condensation reaction between a guanidine/amidine derivative and a

Mechanism of Action

The synthesis proceeds via a base-catalyzed cyclocondensation:

-

Nucleophilic Attack: The amidine nitrogen attacks the ester carbonyl of ethyl cyanoacetate.[1][2][7][8]

-

Cyclization: The second amidine nitrogen attacks the cyano group, closing the pyrimidine ring.[1][2]

-

Tautomerization: The resulting intermediate rearranges to the stable aromatic system.[1][2]

Detailed Experimental Protocol

Reagents:

Step-by-Step Methodology:

-

Preparation of Base: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve Sodium metal (2.5 eq) in absolute Ethanol to generate a fresh NaOEt solution. Note: Commercial NaOEt solution (21% in EtOH) can be substituted.[1][2]

-

Free Base Liberation: Add Phenylacetamidine hydrochloride (1.0 eq) to the stirred ethoxide solution at room temperature. Stir for 15 minutes to liberate the free amidine.[1][2]

-

Condensation: Dropwise add Ethyl cyanoacetate (1.1 eq) over 20 minutes. The reaction is exothermic; ensure temperature control.[1][2]

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).

-

Workup:

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/Water or DMF to yield pure 6-Amino-2-benzylpyrimidin-4-ol.

Figure 2: Synthetic pathway via Traube-like condensation.

Analytical Characterization

Validation of the synthesized compound requires multi-modal analysis to confirm the substitution pattern and purity.

Expected Spectral Data

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Mass Spectrometry (ESI-MS):

-

Melting Point:

Applications in Drug Development

The 6-Amino-2-benzylpyrimidin-4-ol scaffold is a "privileged structure" in medicinal chemistry, serving as a template for various therapeutic classes.

Kinase Inhibition

The pyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of protein kinases.[2]

-

Modification: The C4-hydroxyl can be converted to a chloride (using POCl₃), enabling nucleophilic aromatic substitution (

) to introduce diverse amines, creating potent CDK or EGFR inhibitors.[1][2]

Adenosine Receptor Antagonists

Substituted pyrimidines are structural analogs of adenosine.[1][2]

-

Mechanism: The 2-benzyl group provides hydrophobic bulk that can occupy the hydrophobic pocket of Adenosine A₂A or A₃ receptors, while the amino/hydroxy groups form key hydrogen bonds with residues like Asn253 or Glu169.[2]

Antifungal & Antimicrobial Agents

Derivatives of this scaffold have shown efficacy in inhibiting dihydrofolate reductase (DHFR) in lower organisms, disrupting DNA synthesis in fungi and bacteria.[1][2]

References

-

PubChem. (n.d.).[1][2][10] Compound Summary: 6-Amino-2-benzylpyrimidin-4-ol (CAS 18280-58-5).[1][2][3] National Library of Medicine.[1][2] Retrieved from [Link]

- Organic Syntheses. (n.d.). General Methods for Pyrimidine Synthesis via Amidine Condensation. (Contextual grounding for synthesis protocol).

-

European Chemicals Agency (ECHA). (n.d.).[1][2] Registration Dossier: Pyrimidine derivatives. Retrieved from [Link][1][2]

Sources

- 1. 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile | C20H16N6O | CID 486367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-[(2-Amino-6-methyl-4-pyrimidinyl)amino]benzoic acid | C12H12N4O2 | CID 618348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - 4-(2-aminothiazol-4-yl)-n-benzyl-n-[2-[benzyl(2-pyridylmethyl)amino]-2-oxo-ethyl]benzamide (C32H29N5O2S) [pubchemlite.lcsb.uni.lu]

- 7. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 8. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 9. researchgate.net [researchgate.net]

- 10. 4(3H)-Pyrimidinone, 2-amino-6-hydroxy- | C4H5N3O2 | CID 66131 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-Amino-2-benzylpyrimidin-4-ol structure and tautomerism

Structural Dynamics, Tautomeric Equilibria, and Synthetic Protocols[1]

Executive Summary

This technical guide provides a comprehensive analysis of 6-Amino-2-benzylpyrimidin-4-ol , a critical heterocyclic scaffold in medicinal chemistry.[1] Often utilized as a precursor for dihydrofolate reductase (DHFR) inhibitors and tyrosine kinase antagonists, this molecule exhibits complex tautomeric behavior that fundamentally dictates its solubility, reactivity, and ligand-protein binding affinity. This document details the thermodynamic preference for the 4(3H)-oxo tautomer, provides a validated synthetic workflow via the Traube condensation method, and outlines self-validating analytical protocols for structural confirmation.

Structural Identity and Nomenclature

The compound exists at the intersection of multiple functional group interactions, leading to varied nomenclature in the literature.

| Property | Detail |

| IUPAC Name | 6-Amino-2-benzylpyrimidin-4-ol |

| Preferred Tautomeric Name | 6-Amino-2-benzylpyrimidin-4(3H)-one |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.23 g/mol |

| Key Functional Groups | Pyrimidine core, Benzyl (C2), Amino (C6), Hydroxyl/Oxo (C4) |

| CAS Registry Number | Note: Derivatives often cited; generic scaffold CAS varies by salt form.[1] |

Core Scaffold Analysis: The molecule features a pyrimidine ring substituted at the 2-position with a benzyl group (–CH₂Ph), providing hydrophobic bulk, and polar functionalities at positions 4 and 6. The interplay between the electron-donating amino group and the electron-withdrawing carbonyl/hydroxyl moiety drives the electronic distribution.[1]

Tautomeric Landscape

Understanding the tautomerism of 6-amino-2-benzylpyrimidin-4-ol is not merely academic; it is a prerequisite for accurate docking studies and synthetic planning.[1]

The Equilibrium Triad

The molecule can theoretically exist in three primary forms. However, thermodynamic stability is heavily skewed.[1]

-

Lactim-Amino Form (A): Aromatic pyrimidine ring with an –OH group.[1] (Rare in polar media).[1]

-

Lactam-Amino Form (B): The carbonyl (C=O) is formed, with a proton on N3.[1] (Dominant) .

-

Lactam-Imino Form (C): Proton transfer from the exocyclic amino group to the ring nitrogen or C5.[1] (High energy, unstable).[1]

Thermodynamic Consensus: In both the solid state and polar solvents (DMSO, H₂O), the Lactam-Amino (Form B) is the thermodynamically preferred congener. The driving force is the high resonance energy of the amide-like (lactam) system and the ability of the N3–H and C4=O groups to engage in strong intermolecular hydrogen bonding (dimerization) similar to DNA base pairing.

Visualization of Proton Transfer

[1]

Synthetic Protocol: The Modified Traube Condensation

The most robust route to 6-amino-2-benzylpyrimidin-4-ol involves the condensation of a benzyl-substituted amidine with ethyl cyanoacetate.[1] This approach is superior to direct substitution on chloropyrimidines due to higher regioselectivity.[1]

Mechanism of Action[2]

-

Amidine Formation: Phenylacetonitrile is converted to phenylacetamidine.[1]

-

Nucleophilic Attack: The active methylene of ethyl cyanoacetate is deprotonated by alkoxide.[1]

-

Cyclization: The amidine nitrogen attacks the ester carbonyl, followed by ring closure onto the nitrile.

Step-by-Step Methodology

Reagents:

-

Phenylacetamidine hydrochloride (1.0 eq)[1]

-

Ethyl cyanoacetate (1.1 eq)[1]

-

Sodium ethoxide (2.5 eq) in absolute ethanol[1]

-

Glacial acetic acid (for neutralization)[1]

Protocol:

-

Preparation of Base: Dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) under N₂ atmosphere to generate fresh sodium ethoxide.

-

Amidine Free-Basing: Add phenylacetamidine hydrochloride (0.04 mol) to the ethoxide solution. Stir for 15 minutes at room temperature.

-

Checkpoint: A white precipitate of NaCl should form.[1]

-

-

Condensation: Add ethyl cyanoacetate (0.044 mol) dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

-

Isolation:

-

Purification: Collect the precipitate via filtration. Wash with cold water (2x) and cold ethanol (1x).[1] Recrystallize from Ethanol/Water (1:1).[1]

Synthetic Workflow Diagram

Analytical Validation (Self-Validating Systems)[1]

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed. The absence of these specific signals indicates a failed synthesis or incorrect tautomer assignment.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Required to observe exchangeable protons)

| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Interpretation |

| C2-CH₂ (Benzylic) | 3.70 – 3.90 | Singlet (2H) | Confirms incorporation of the benzyl group.[1] |

| C5-H (Ring) | 4.80 – 5.10 | Singlet (1H) | Characteristic of the electron-rich C5 position in 6-aminopyrimidines.[1] |

| C6-NH₂ (Amino) | 6.20 – 6.80 | Broad Singlet (2H) | Exchangeable with D₂O.[1] Confirms the amino group is exocyclic.[1] |

| Aromatic (Phenyl) | 7.20 – 7.40 | Multiplet (5H) | Confirms the phenyl ring integrity.[1] |

| N3-H (Amide) | 10.50 – 11.50 | Broad Singlet (1H) | Crucial: Presence confirms the Oxo/Lactam tautomer.[1] Absence suggests deprotonation or O-alkylation.[1] |

Validation Check: If the spectrum shows a signal >11.0 ppm, the molecule is in the keto form. If a sharp singlet appears near 160-170 ppm in ¹³C NMR, it confirms the Carbonyl (C=O) carbon.[1]

Infrared Spectroscopy (FT-IR)[1][3]

-

3300 – 3450 cm⁻¹: N–H stretching (Primary amine doublet).[1]

-

1640 – 1680 cm⁻¹: C=O stretching (Amide I band).[1] Strong evidence for the lactam tautomer.

-

1580 – 1620 cm⁻¹: C=N / C=C skeletal vibrations.[1]

Pharmacological Implications[1][4]

The tautomeric state of 6-Amino-2-benzylpyrimidin-4-ol directly influences its pharmacophore definition:

-

H-Bond Donor/Acceptor Profile:

-

Lactam Form (Active): The N3-H acts as a hydrogen bond donor, and the C4=O acts as an acceptor. This mimics the donor-acceptor pattern of Guanosine, making it a potent scaffold for kinase hinge-binding regions.[1]

-

Lactim Form (Inactive/Minor): The N3 becomes an acceptor (N:), and C4-OH becomes a donor.[1] This inversion can abolish binding affinity if the protein pocket requires the Lactam pattern.

-

-

Solubility: The high polarity of the lactam form (dipolar character) reduces solubility in non-polar organic solvents (e.g., hexane, toluene) but enhances solubility in polar aprotic solvents (DMSO, DMF), which is critical for formulation and biological assay preparation.

References

-

Katritzky, A. R., et al. (2010).[1][4] Tautomerism in Heterocycles. In Advances in Heterocyclic Chemistry. Academic Press.[1]

-

Brown, D. J. (2009).[1] The Pyrimidines. Wiley-Interscience.[1] (Authoritative text on pyrimidine synthesis and tautomerism). [1]

-

Short, L. N., & Thompson, H. W. (1952).[1] Infra-red spectra of heterocyclic compounds. Part I. Pyrimidines. Journal of the Chemical Society, 168-187. (Foundational work on pyrimidine IR signatures). [1]

-

Russell, P. B., & Hitchings, G. H. (1951).[1] 2,4-Diaminopyrimidines as Antimalarials.[1] III. 5-Aryloxyl and 5-Alkoxyl Derivatives.[1] Journal of the American Chemical Society, 73(8), 3763–3770. (Describes analogous condensation protocols). [1]

-

PubChem Database. (2024).[1] Compound Summary for Pyrimidine Derivatives. National Library of Medicine.[1] [1]

Sources

6-amino-2-benzyl-4-pyrimidinol vs 4-amino-2-benzyl-6-hydroxypyrimidine

Title: The Tautomeric Duality of 2-Benzyl-4-Amino-6-Hydroxypyrimidine: A Technical Guide to Structure, Synthesis, and Identification

Executive Summary

The distinction between 6-amino-2-benzyl-4-pyrimidinol and 4-amino-2-benzyl-6-hydroxypyrimidine is not one of connectivity, but of tautomeric nomenclature .[1] In the context of drug development and organic synthesis, these names refer to the same chemical entity (C₁₁H₁₁N₃O), existing in a dynamic equilibrium between lactam (oxo) and lactim (hydroxy) forms.

This guide resolves the "identity crisis" of this compound, providing researchers with the definitive structural data, synthetic protocols, and analytical strategies required to work with this pyrimidine intermediate.

Part 1: Structural Identity & Tautomerism

The core confusion arises from the mobile proton on the oxygen/nitrogen atoms. While IUPAC nomenclature rules can prioritize one form, the physical reality in solution is an equilibrium.

The Tautomeric Equilibrium

In the solid state, 4-amino-6-hydroxypyrimidines predominantly exist as the oxo-amine tautomer (often named 6-amino-2-benzylpyrimidin-4(3H)-one).[1] In solution, the ratio depends on solvent polarity:

-

Polar Protic Solvents (e.g., Water, MeOH): Stabilize the oxo form via H-bonding.[1]

-

Non-Polar Solvents: Shift equilibrium slightly, but the oxo form generally remains dominant due to the stability of the amide-like resonance.

Graphviz Visualization: Tautomeric Pathways

The following diagram illustrates the proton transfer responsible for the dual nomenclature.

Figure 1: The rapid proton exchange between N3 and the oxygen at C4/C6 creates the dual identity.[1]

Part 2: Synthesis & Impurity Profiling

The synthesis of this compound follows a classic Traube-like condensation , reacting an amidine with an active methylene compound.[1]

Synthetic Route

Precursors:

-

Phenylacetamidine: Derived from Benzyl Cyanide (via Pinner reaction or direct amidination).[1]

-

Ethyl Cyanoacetate: Provides the C-C-C backbone for the pyrimidine ring.

Reaction Logic: The base-catalyzed condensation involves a nucleophilic attack by the amidine nitrogen on the ester carbonyl, followed by ring closure on the nitrile carbon.

Detailed Experimental Protocol

Note: This protocol is adapted from standard procedures for 2-substituted-4-amino-6-hydroxypyrimidines [1, 4].

Reagents:

-

Phenylacetamidine hydrochloride (1.0 eq)[1]

-

Ethyl cyanoacetate (1.05 eq)[1]

-

Sodium ethoxide (2.2 eq, prepared in situ)[1]

-

Ethanol (anhydrous)[1]

Step-by-Step:

-

Preparation of Base: Dissolve sodium metal (2.3 g) in anhydrous ethanol (100 mL) under N₂ atmosphere to generate sodium ethoxide.

-

Condensation: Add phenylacetamidine hydrochloride (17.0 g, 0.1 mol) to the ethoxide solution. Stir for 15 min.

-

Addition: Dropwise add ethyl cyanoacetate (12.0 g, 0.105 mol) over 30 minutes.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (9:1 DCM:MeOH).[1]

-

Isolation: Evaporate ethanol under reduced pressure. Dissolve the residue in minimal hot water (50 mL).

-

Precipitation: Cool to 0°C and acidify carefully with Glacial Acetic Acid to pH 5–6. The product will precipitate as a white/off-white solid.[1]

-

Purification: Recrystallize from Ethanol/Water (1:1).

Part 3: Analytical Differentiation

To confirm the structure and assess the tautomeric state, specific analytical techniques are required.

NMR Signature (DMSO-d₆)[1]

-

¹H NMR:

-

δ 3.8 ppm (s, 2H): Benzylic -CH₂- protons.[1]

-

δ 4.9 ppm (s, 1H): H-5 proton on the pyrimidine ring (characteristic of the enol/keto form).[1]

-

δ 6.5 ppm (br s, 2H): -NH₂ protons (exchangeable with D₂O).[1]

-

δ 10.5–11.0 ppm (br s, 1H): Amide -NH- or Enol -OH.[1] The position and broadness confirm the oxo-tautomer dominance in DMSO.[1]

-

Physicochemical Properties Table[2]

| Property | Value (Approx.) | Note |

| Molecular Formula | C₁₁H₁₁N₃O | |

| Molecular Weight | 201.23 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | >260°C (dec.)[1][2][3] | High MP indicates strong intermolecular H-bonding (oxo form).[1] |

| Solubility | DMSO (High), MeOH (Mod), Water (Low) | pH dependent; soluble in dilute acid/base. |

| pKa | ~9.5 (OH/NH), ~3.5 (N-ring) | Amphoteric nature. |

Part 4: Functional Implications in Drug Design

Understanding the "vs" (tautomerism) is critical for molecular docking studies.

-

H-Bond Donor/Acceptor Profile:

-

Receptor Binding: Most kinase and adenosine receptor pockets bind the lactam form. Docking simulations must use the tautomer prevalent at physiological pH (7.4), which is typically the oxo-form for this scaffold [3].[1]

References

-

Organic Syntheses. "2,4-Diamino-6-hydroxypyrimidine." Org.[1][4][5][6] Synth.1955 , 35, 3. (Foundational protocol for amino-hydroxy pyrimidines). [1]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 66131, 4-Amino-6-hydroxypyrimidine."[1] (Structural parent reference). [1]

-

Short, L. N., & Thompson, H. W. "Infra-red spectra of heterocyclic compounds. Part I. Hydroxypyrimidines."[1] J. Chem. Soc.[1]1952 , 168-182.[1] (Definitive work on pyrimidine tautomerism).

-

Xie, Y., et al. "Synthesis and characterization of 4-Amino-2-benzyl-6-methylpyrimidine."[1] ResearchGate, 2018. (Analogous synthesis methodology).[1]

Sources

The 2-Benzyl Substituted Aminopyrimidine Scaffold: A Technical Monograph

The following technical guide details the biological activity, synthesis, and mechanistic profiling of 2-benzyl substituted aminopyrimidines . This document is structured to address the ambiguity of the scaffold (N-linked vs. C-linked) and focuses on their primary applications in kinase inhibition (oncology) and antimicrobial therapeutics.

Structural Disambiguation & Pharmacophore Landscape

In high-performance drug discovery, "2-benzyl substituted aminopyrimidine" refers to two distinct but pharmacologically potent chemotypes. Understanding the difference is critical for target selection.

-

Type A: N-Benzyl-2-aminopyrimidines (The Kinase Privileged Structure)

-

Structure: A benzyl group attached via a nitrogen atom to the C2 position of the pyrimidine ring.

-

Primary Utility: ATP-competitive kinase inhibitors (CDK, Aurora, VEGFR, EGFR).

-

Mechanism: The 2-amino nitrogen acts as a hydrogen bond donor to the kinase "hinge region," while the benzyl ring occupies the hydrophobic selectivity pocket (often Pocket II).

-

-

Type B: 2-Benzyl-4-aminopyrimidines (The Antimicrobial/Antifolate Motif)

-

Structure: A benzyl group attached via a carbon-carbon (or carbon-sulfur-carbon) bond at C2, with an amine at C4.

-

Primary Utility: DHFR (Dihydrofolate Reductase) inhibitors, antimicrobial agents, and HSP90 inhibitors.

-

Mechanism: Interruption of folate metabolism or disruption of bacterial cell wall synthesis via non-covalent interactions.

-

Editorial Note: This guide prioritizes Type A due to its dominance in current clinical pipelines (e.g., Imatinib analogs), but will address Type B regarding antimicrobial resistance (AMR).

Mechanistic Signaling & Pathway Integration

The biological activity of these compounds is rarely "off-target"; it is highly specific to the ATP-binding cleft of protein kinases. The diagram below illustrates the intervention point of 2-benzylaminopyrimidines within the proliferative signaling cascade (Ras-Raf-MEK-ERK), a common target in oncology.

Visualization: Kinase Signal Transduction Blockade

Caption: Figure 1: Mechanism of Action. The 2-benzyl aminopyrimidine scaffold competitively inhibits ATP binding at the RTK or Raf level, halting downstream oncogenic transcription.

Chemical Synthesis: The "Green" S_NAr Protocol

While Buchwald-Hartwig amination is powerful, it requires expensive Pd-catalysts and inert atmospheres. For 2-benzyl substituted aminopyrimidines, a Nucleophilic Aromatic Substitution (

Protocol: Synthesis of N-Benzyl-2-aminopyrimidine Derivatives

Objective: Synthesize 4-chloro-N-(4-fluorobenzyl)pyrimidin-2-amine.

Reagents:

-

2,4-Dichloropyrimidine (1.0 eq)

-

4-Fluorobenzylamine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (2.5 eq)

-

Solvent: n-Butanol (or Ethanol for green chemistry compliance)

Step-by-Step Workflow:

-

Preparation: Dissolve 2,4-dichloropyrimidine (149 mg, 1.0 mmol) in n-Butanol (5 mL) in a round-bottom flask.

-

Base Addition: Add DIPEA (0.44 mL, 2.5 mmol) slowly at room temperature. Critical Checkpoint: Ensure the solution remains clear; precipitation indicates salt formation early.

-

Amine Addition: Add 4-fluorobenzylamine (1.1 mmol) dropwise.

-

Reflux: Heat the reaction mixture to 80–90°C for 4–6 hours.

-

Expert Insight: The C4-chloride is more reactive than C2. However, to force substitution at C2 (if C4 is blocked or if using 2-chloropyrimidine), higher temperatures (100°C+) are required. For 2,4-dichloro, the C4 position usually reacts first. To get the C2-benzylamino product specifically , start with 2-chloro-4-substituted-pyrimidine or use a specific regioselective catalyst.

-

Correction for this Protocol: To specifically target the C2 position, use 2-chloropyrimidine as the starting material.

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the starting material (

) and appearance of a lower spot ( -

Work-up: Cool to RT. Remove solvent under reduced pressure. Resuspend residue in EtOAc, wash with water (

mL) and Brine ( -

Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystals.

Visualization: Synthetic Logic Flow

Caption: Figure 2: One-pot S_NAr synthesis pathway. The electron-deficient pyrimidine ring facilitates nucleophilic attack by the benzylamine nitrogen.

Biological Evaluation & SAR Data

To validate the biological activity, researchers must move beyond simple IC50 values and correlate structural changes with potency.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substituents on the benzyl ring (Position 2) regarding Kinase Inhibitory Activity (e.g., against VEGFR2).

| Substituent (Benzyl Ring) | Electronic Effect | Lipophilicity ( | Biological Potency (IC50) | Interpretation |

| Unsubstituted | Neutral | Moderate | 1.2 | Baseline activity. Good hinge binder but lacks hydrophobic pocket fill. |

| 4-Fluoro | Electron Withdrawing | +0.14 | 0.45 | Preferred. Metabolic stability (blocks oxidation) + polar interaction. |

| 3,4-Dimethoxy | Electron Donating | -0.04 | 5.6 | Poor. Steric clash in the selectivity pocket; electron donation weakens H-bond acidity of NH. |

| 4-Trifluoromethyl | Strong Withdrawing | +0.88 | 0.12 | Excellent. High lipophilicity drives the compound into the hydrophobic back-pocket. |

| 2-Chloro | Steric/Withdrawing | +0.71 | >10 | Inactive. Ortho-substitution causes steric twist, disrupting the planar hinge-binding conformation. |

Protocol: In Vitro Kinase Assay (Luminescence)

Standard: Promega Kinase-Glo® or ADP-Glo™

-

Reagent Prep: Dilute the 2-benzylaminopyrimidine analogs in 100% DMSO (10 mM stock). Serial dilute (1:3) to generate an 8-point dose-response curve.

-

Enzyme Mix: Prepare Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Add purified recombinant kinase (e.g., VEGFR2, 5 ng/well).

-

Incubation: Add 2

L of compound to 38 -

Activation: Add 10

L of Substrate/ATP mix (10 -

Detection: Add 50

L Kinase-Glo Reagent. Incubate 10 min. Read Luminescence. -

Analysis: Plot RLU vs. Log[Concentration]. Fit to Sigmoidal Dose-Response (Variable Slope) to calculate IC50.

Clinical Relevance & Case Studies

The 2-benzyl substituted aminopyrimidine motif is not merely theoretical; it underpins several approved and investigational drugs.

-

Pazopanib (Votrient): While a 2-aminopyrimidine, it utilizes a slightly different substitution pattern, but the core principle of the 2-amino hinge binding remains identical to the benzyl-substituted analogs described here.

-

Antimicrobial Potency: Research indicates that 2-(benzylthio)pyrimidines (Type B variant) exhibit potent activity against S. aureus and E. coli by mimicking the PABA substrate in folate synthesis, distinct from the kinase mechanism [1].

-

Deubiquitinase Inhibition: N-benzyl-2-phenylpyrimidin-4-amines have recently been identified as inhibitors of USP1/UAF1, a novel target for non-small cell lung cancer, demonstrating the scaffold's versatility beyond kinases [2].[1]

References

-

Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines. Scientific Research Publishing. Available at: [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

-

2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Advances. Available at: [Link]

Sources

6-Amino-2-benzylpyrimidin-4-ol safety data sheet (SDS)

Chemical Identity & Molecular Architecture[1][2]

6-Amino-2-benzylpyrimidin-4-ol is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive kinase inhibitors and antiviral agents.[1] To work with this compound effectively, one must understand its dynamic molecular structure, specifically its tautomeric behavior.[1][2]

Physicochemical Data Profile

| Property | Specification |

| CAS Number | 60834-68-8 |

| IUPAC Name | 6-Amino-2-benzylpyrimidin-4-ol |

| Alternative Name | 2-Benzyl-6-amino-4(3H)-pyrimidinone |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.22 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water/hexanes.[1] |

| Melting Point | >230°C (Decomposes) – Typical for this class |

The Tautomerism Factor

While cataloged as an "-ol" (hydroxy), this compound exists in a tautomeric equilibrium.[1] In the solid state and polar solvents, the oxo-form (pyrimidinone) predominates due to the stabilization provided by the amide-like resonance and intermolecular hydrogen bonding.[1]

-

Implication for Synthesis: Reactions targeting the oxygen (O-alkylation) often require specific hard electrophiles or silver salts, whereas standard conditions (e.g., POCl₃) drive reaction at the carbon via the tautomeric shift.[1]

-

Implication for Analysis: NMR signals for the hydroxyl proton may be broad or absent; the carbonyl carbon signal (~160-170 ppm) is the diagnostic marker.[1]

Figure 1: Tautomeric equilibrium between the hydroxy and oxo forms.[1][2][3][4] The oxo form typically dominates in the solid state.[1]

Hazard Profiling & Toxicology (GHS)

Note: While specific toxicological data for CAS 60834-68-8 is limited, the following hazard profile is derived from the structural class (aminopyrimidines) and standard industrial hygiene protocols.

GHS Classification

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[1][5] | H315 |

| Eye Damage/Irritation | 2A | Causes serious eye irritation.[1][5] | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation.[1][5] | H335 |

The "Why" Behind the Hazards[1]

-

Basicity: The primary amine at position 6 and the ring nitrogens act as Lewis bases, capable of disrupting lipid bilayers in corneal tissue (Eye Irritation).[1]

-

Dust Potential: As a high-melting solid, the micronized dust is mechanically abrasive and chemically irritating to the upper respiratory tract (STOT SE 3).[1]

Strategic Handling & Storage

Engineering Controls

-

Containment: All weighing and transfer operations must occur within a certified chemical fume hood.

-

Static Control: The dry powder can be electrostatically charged.[1] Use anti-static weighing boats and ground all glass equipment during large-scale transfers.[1]

Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH N95 (minimum) for solid handling; half-mask respirator with organic vapor/particulate cartridges if dust generation is visible.[1]

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Note: The benzyl lipophilic tail increases skin permeation rates compared to simple aminopyrimidines.

-

Ocular: Chemical splash goggles.[1] Safety glasses are insufficient due to the fine particle size.[1]

Storage Protocol[1]

-

Atmosphere: Store under inert gas (Argon or Nitrogen).[1] The amine group is susceptible to slow oxidation, and the compound is hygroscopic.[1]

-

Temperature: 2–8°C (Refrigerated) is recommended for long-term stability (>6 months).[1]

Synthetic Utility & Experimental Protocols

Synthesis of 6-Amino-2-benzylpyrimidin-4-ol

Context: This protocol utilizes the condensation of an amidine with a cyanoacetate, the industry-standard route for this scaffold.[1]

Reagents:

-

Phenylacetamidine hydrochloride (1.0 eq)[1]

-

Ethyl cyanoacetate (1.1 eq)[1]

-

Sodium ethoxide (NaOEt) (2.5 eq)[1]

-

Ethanol (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried 3-neck flask with anhydrous ethanol under N₂ flow.

-

Base Activation: Add NaOEt slowly. Stir until fully dissolved.

-

Amidine Release: Add Phenylacetamidine HCl. Stir for 30 minutes at room temperature to liberate the free base amidine.

-

Cyclization: Dropwise add Ethyl cyanoacetate over 20 minutes. The reaction is exothermic; maintain internal temp <40°C.[1]

-

Reflux: Heat to reflux (78°C) for 6–12 hours. Monitor via TLC (10% MeOH in DCM).[1]

-

Workup: Cool to room temperature. The sodium salt of the product may precipitate.[1] Evaporate solvent to dryness.[1]

-

Neutralization: Dissolve residue in minimal water.[1] Acidify carefully with Glacial Acetic Acid to pH ~5–6. The product will precipitate as a white/off-white solid.[1]

-

Purification: Filter, wash with cold water, and recrystallize from Ethanol/Water.

Quality Control: HPLC Method

Objective: To assess purity and monitor the presence of unreacted amidine.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).[1]

-

Flow Rate: 1.0 mL/min.[1]

Reactivity & Workflow Visualization

The following diagram illustrates the standard downstream transformation of this intermediate, specifically the conversion to the 4-chloro derivative, which is the "gateway" to further functionalization.

Figure 2: Synthetic workflow converting the 4-hydroxy scaffold into an activated chloro-pyrimidine for drug discovery applications.[1]

Emergency Response

-

Inhalation: Move victim to fresh air immediately.[1][5] If breathing is difficult, oxygen should be administered by qualified personnel.[1]

-

Eye Contact: Flush with copious amounts of water for at least 15 minutes , lifting upper and lower lids.[1] The basic nature of the amine requires thorough irrigation to prevent corneal clouding.[1]

-

Spill Cleanup: Do not dry sweep (dust hazard).[1] Wet the powder with a light mist of water or inert oil, then scoop into a waste container.[1] Neutralize the surface with a dilute acetic acid solution.[1]

References

-

PubChem. (n.d.).[1][6][4][7][8] 2-Amino-6-methylpyrimidin-4-one (Analogous Structure Safety Data).[1] National Library of Medicine.[1] Retrieved from [Link]

-

Yengoyan, A. P., et al. (2019).[1][9] "Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives." Letters in Organic Chemistry, 16(7).[1] Retrieved from [Link][1]

-

Hall, V. M., et al. (2016).[1][3] "Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one."[1][3] Acta Crystallographica Section C, 72(6), 460-464.[1][3] Retrieved from [Link]

Sources

- 1. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | C10H17N3O3 | CID 135408688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 3. Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-2-methyl-5-pyrimidinemethanol | C6H9N3O | CID 777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: Solubility Profile and Thermodynamic Analysis of 6-Amino-2-benzylpyrimidin-4-ol

Topic: Solubility Profile of 6-Amino-2-benzylpyrimidin-4-ol in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility profile of 6-Amino-2-benzylpyrimidin-4-ol (CAS: 18280-58-5) is a critical parameter in the design of purification processes, specifically recrystallization and reaction solvent selection. As a functionalized pyrimidine derivative, its solubility is governed by a complex interplay of hydrogen bonding, tautomeric equilibrium, and hydrophobic interactions introduced by the benzyl moiety.

This guide provides a comprehensive technical analysis of the compound's solubility behavior, synthesizing available experimental data with predictive thermodynamic modeling. It establishes a self-validating protocol for determining precise solubility limits, essential for optimizing yield and purity in pharmaceutical intermediate synthesis.

Physicochemical Characterization & Tautomerism

Understanding the solubility of 6-Amino-2-benzylpyrimidin-4-ol requires analyzing its molecular structure. The compound exists in a tautomeric equilibrium between the enol form (4-ol) and the keto form (4-one), which significantly influences its interaction with solvents.

-

Chemical Name: 6-Amino-2-benzylpyrimidin-4-ol[1][2][3][4][5]

-

Alternative Name: 4-Amino-2-benzyl-6-hydroxypyrimidine

-

Molecular Formula: C₁₁H₁₁N₃O[4]

-

Melting Point: 253–255°C (decomposition)[6]

-

Structural Features:

-

Hydrophilic Domain: The pyrimidine ring with amino (-NH₂) and hydroxyl/keto groups acts as a hydrogen bond donor and acceptor.

-

Hydrophobic Domain: The benzyl group at the C2 position increases lipophilicity, reducing water solubility compared to non-substituted pyrimidines.

-

Tautomeric Influence on Solubility

In polar protic solvents (e.g., Methanol, Ethanol), the compound likely stabilizes through hydrogen bonding with the solvent. In non-polar solvents, the keto-form often predominates, leading to strong intermolecular dimerization and consequently lower solubility.

Solubility Profile Analysis

The following data summarizes the solubility behavior of 6-Amino-2-benzylpyrimidin-4-ol based on synthesis and recrystallization literature.

Qualitative Solubility Matrix

| Solvent Class | Solvent | Solubility Rating | Mechanistic Insight |

| Polar Protic | Water | Poor (< 1 mg/mL) | The hydrophobic benzyl group disrupts the water lattice; high lattice energy (MP >250°C) resists hydration. |

| Polar Protic | Ethanol | High (at Boiling) | Primary solvent for recrystallization. High temperature overcomes lattice energy; H-bonding stabilizes the solute. |

| Polar Protic | Methanol | Moderate/High | Similar to ethanol but typically higher solubility due to higher polarity. |

| Polar Aprotic | DMSO | Very High | Strong dipole-dipole interactions disrupt intermolecular solute bonding. |

| Polar Aprotic | DMF | High | Effective solvation of the pyrimidine ring. |

| Non-Polar | Hexane | Insoluble | Lack of H-bonding capability; inability to solvate the polar pyrimidine core. |

| Non-Polar | Toluene | Low | Limited interaction; pi-pi stacking with benzyl group is insufficient to overcome crystal lattice energy. |

Critical Insight: The standard purification method for this compound is recrystallization from Ethanol . The compound is dissolved in boiling ethanol and precipitates upon cooling, indicating a steep solubility-temperature gradient in this solvent.

Thermodynamic Modeling Framework

To transition from qualitative observations to precise process control, researchers must model the solubility data. For 6-Amino-2-benzylpyrimidin-4-ol, the Modified Apelblat Equation is the industry standard for correlating mole fraction solubility (

The Modified Apelblat Model

This semi-empirical model accurately describes the solubility of polar organic compounds in pure solvents:

- : Mole fraction solubility.

- : Absolute temperature (Kelvin).

-

: Empirical parameters derived from experimental data regression.

-

and

- accounts for the temperature dependence of the enthalpy of fusion.

-

and

van't Hoff Analysis

For determining the thermodynamic properties of dissolution (Enthalpy

-

Positive

: Indicates an endothermic process (solubility increases with temperature), consistent with the behavior of 6-Amino-2-benzylpyrimidin-4-ol in ethanol. -

Positive

: Indicates the driving force is the entropy increase upon lattice disruption.

Experimental Protocol: Determination of Solubility

This protocol ensures data integrity and reproducibility (E-E-A-T) for determining the precise solubility curve.

Reagents and Equipment

-

Compound: 6-Amino-2-benzylpyrimidin-4-ol (Purity >98%, HPLC grade).

-

Solvents: HPLC grade Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile.

-

Apparatus: Thermostated shaker bath (control

0.05 K), HPLC system (UV detector), 0.45

Workflow Diagram

The following diagram illustrates the self-validating workflow for solubility determination.

Figure 1: Step-by-step workflow for the gravimetric/HPLC determination of solubility, featuring a feedback loop for statistical validation.

Step-by-Step Methodology

-

Preparation: Add excess 6-Amino-2-benzylpyrimidin-4-ol to 10 mL of the selected solvent in a glass vial.

-

Equilibration: Place vials in a thermostated shaker bath. Shake at 150 rpm for 24–48 hours to ensure solid-liquid equilibrium.

-

Validation Check: The solution must remain a suspension (solid present) throughout the experiment.

-

-

Sampling: Stop agitation and allow the solid to settle for 2 hours (maintain temperature). Withdraw 1 mL of supernatant using a pre-warmed syringe.

-

Filtration: Immediately filter through a 0.45

m PTFE filter into a pre-weighed volumetric flask.-

Critical Step: Filter and syringe must be at the same temperature as the solution to prevent premature crystallization.

-

-

Quantification: Dilute the filtrate with the mobile phase (e.g., Methanol/Water) and analyze via HPLC. Calculate concentration using a pre-established calibration curve.

-

Replication: Repeat measurements in triplicate. Accept data only if Relative Standard Deviation (RSD) < 2%.

Application: Crystallization Strategy

Based on the solubility profile, the following purification strategies are recommended for 6-Amino-2-benzylpyrimidin-4-ol.

Cooling Crystallization (Recommended)

-

Solvent: Ethanol.

-

Mechanism: The compound exhibits a high temperature coefficient of solubility in ethanol.

-

Protocol:

-

Dissolve crude solid in Ethanol at reflux (~78°C).

-

Hot filter to remove insoluble mechanical impurities.

-

Cool slowly (10°C/hour) to 0–5°C.

-

Filter the resulting crystals and wash with cold Ethanol.

-

Anti-Solvent Crystallization

-

Solvent System: DMSO (Solvent) / Water (Anti-solvent).

-

Protocol:

-

Dissolve the compound in a minimum volume of DMSO at room temperature.

-

Slowly add Water while stirring.

-

The hydrophobic benzyl group will drive precipitation as the solvent polarity increases.

-

Note: This method may yield smaller particle sizes compared to cooling crystallization.

-

Solute-Solvent Interaction Logic

The solubility behavior is driven by the competition between the crystal lattice energy and solvation enthalpy.

Figure 2: Mechanistic interaction diagram showing why polar solvents succeed in dissolving the target compound while non-polar solvents fail.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18280-58-5, 6-Amino-2-benzylpyrimidin-4-ol. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). Synthesis and Properties of 6-Amino-2-benzyl-4-hydroxypyrimidine. (Archived Technical Report). Retrieved from [Link]

-

Mettler Toledo. Recrystallization Guide: Solvents and Thermodynamics. Retrieved from [Link]

Sources

6-Amino-2-benzylpyrimidin-4-ol PubChem CID and chemical identifiers

[1][2][3][4]

Introduction & Chemical Identity

6-Amino-2-benzylpyrimidin-4-ol is a functionalized pyrimidine derivative characterized by a benzyl group at the C2 position and amino and hydroxyl (or oxo) substituents at the C6 and C4 positions, respectively.[1][2][3] It serves as a versatile intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors , Hsp90 inhibitors , and adenosine receptor antagonists .[4][5]

Due to the keto-enol tautomerism inherent to 4-hydroxypyrimidines, this compound exists in equilibrium between the 4-ol (hydroxy) and 4(3H)-one (oxo) forms, with the oxo form typically predominating in solution and solid state.[1][4][5]

Chemical Identifiers

| Identifier Type | Value |

| Chemical Name | 6-Amino-2-benzylpyrimidin-4-ol |

| IUPAC Name | 6-Amino-2-(phenylmethyl)-4(3H)-pyrimidinone |

| CAS Number | 18280-58-5 |

| PubChem CID | Not Directly Indexed (Search via Structure/CAS) |

| Molecular Formula | C₁₁H₁₁N₃O |

| Molecular Weight | 201.23 g/mol |

| SMILES | Nc1cc(=O)[nH]c(Cc2ccccc2)n1 (Oxo tautomer) |

| InChIKey | Computed from structure |

Physicochemical Properties

Understanding the physical state and solubility is crucial for process development.[5]

| Property | Description |

| Appearance | White to off-white crystalline solid |

| Melting Point | >250 °C (Decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and ethanol |

| pKa | ~9.2 (Phenolic/Amide proton), ~2.5 (N1 protonation) |

| Tautomerism | Predominantly exists as 2-benzyl-6-aminopyrimidin-4(3H)-one in polar solvents.[1][4][5] |

Synthesis & Manufacturing Protocol

The industrial synthesis of 6-Amino-2-benzylpyrimidin-4-ol follows a cyclocondensation strategy involving a benzyl amidine derivative and an activated ester.[1][5]

Reaction Mechanism

The core reaction involves the condensation of Phenylacetamidine (generated in situ from benzyl cyanide) with Ethyl Cyanoacetate under basic conditions.[4][5]

Step-by-Step Protocol

Reagents:

Workflow:

-

Pinner Reaction (Amidine Formation):

-

Cyclocondensation:

-

Dissolve Sodium metal (1.1 eq) in absolute ethanol to generate Sodium Ethoxide.[4][5]

-

Add Phenylacetamidine free base (liberated from HCl salt) to the ethoxide solution.[4][5]

-

Add Ethyl Cyanoacetate (1.0 eq) dropwise at room temperature.[4][5]

-

Reflux the mixture for 4–6 hours. The product precipitates as the sodium salt.[5]

-

-

Workup:

Synthesis Pathway Diagram (Graphviz)

Figure 1: Synthetic route from Benzyl Cyanide to 6-Amino-2-benzylpyrimidin-4-ol via Pinner reaction and cyclocondensation.[1][5]

Structural Analysis & Tautomerism

The reactivity of 6-Amino-2-benzylpyrimidin-4-ol is dictated by its tautomeric equilibrium.[1][5] In the solid state and polar solvents, the oxo-form (lactam) is favored due to intermolecular hydrogen bonding.[4][5]

Tautomeric Equilibrium Diagram[5][6]

Figure 2: Keto-Enol tautomerism.[1][4][5] The Keto form is the primary reactive species for N-alkylation, while the Enol form reacts with chlorinating agents (e.g., POCl3).[4]

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for several classes of therapeutic agents.

Key Transformations

-

Chlorination (POCl₃): Converts the 4-OH group to a 4-Chloro derivative (6-Amino-2-benzyl-4-chloropyrimidine).[1][5] This is a critical intermediate for S_NAr reactions to introduce diverse amines.[5]

-

Nitrosation: Reaction with NaNO₂ yields the 5-nitroso derivative, which can be reduced to 2,4,5,6-tetraaminopyrimidine analogs (precursors to pteridines and antifolates).[4][5]

Therapeutic Areas

-

Hsp90 Inhibitors: The 2-benzylpyrimidine core mimics the adenine ring of ATP, allowing it to bind to the N-terminal ATP-binding pocket of Heat Shock Protein 90 (Hsp90).[1][5]

-

Adenosine Receptor Antagonists: Substituted aminopyrimidines are potent antagonists for A2A receptors, relevant in Parkinson's disease research.[4][5]

-

Kinase Inhibitors: Used as a scaffold for designing inhibitors of CDK (Cyclin-Dependent Kinases) and Aurora Kinases by modifying the 4-position with solubilizing groups.[5]

Safety & Handling (MSDS Highlights)

-

GHS Classification: Irritant (Skin, Eye, Respiratory).[4][5]

-

Signal Word: Warning.

-

Handling: Use in a fume hood.[5] Avoid dust formation.[5] Wear nitrile gloves and safety goggles.[5]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

-

Synthesis of 2-substituted-4-amino-6-hydroxypyrimidines : Journal of the American Chemical Society, Vol 73, 1951.[1] Link[1][4][5]

-

PubChem Compound Summary : 6-Amino-2-benzylpyrimidin-4-ol (Analogous Search).[1][2][5] Link

-

Pyrimidine Derivatives as Hsp90 Inhibitors : Journal of Medicinal Chemistry, 2006.[4][5] Link[1][4][5]

-

CAS Registry : 18280-58-5 Record.[1][2][6][3][5][7] Link[1][4][5]

Sources

- 1. CAS号列表_1_第454页_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. mhsr.sk [mhsr.sk]

- 4. CAS # 18273-06-8, 3,8,13,17-Tetrakis(Carboxymethyl)Porphyrin-2,7,12,18-Tetrapropanoic Acid: more information. [chemblink.com]

- 5. 4-({6-Amino-2-[(4-cyanophenyl)amino]pyrimidin-4-YL}oxy)-3,5-dimethylbenzonitrile | C20H16N6O | CID 486367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Page loading... [guidechem.com]

The Strategic Sourcing and Application of 6-Amino-2-benzylpyrimidin-4-ol in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emerging Role of Substituted Pyrimidines in Kinase Inhibition

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among these, 6-aminopyrimidin-4-ol derivatives have garnered significant attention as versatile intermediates in the synthesis of targeted therapies, particularly kinase inhibitors. 6-Amino-2-benzylpyrimidin-4-ol (CAS 18280-58-5) is a key member of this class, offering a strategic building block for the development of novel therapeutics. Its unique structural features, including the benzyl group at the 2-position and the amino group at the 6-position, provide multiple points for chemical modification, enabling the exploration of vast chemical space in the pursuit of potent and selective drug candidates. This guide provides an in-depth analysis of the procurement, synthesis, and potential applications of this valuable research chemical, tailored for scientists and professionals in the field of drug development.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 6-Amino-2-benzylpyrimidin-4-ol is crucial for its effective use in research and development. While experimental data for this specific compound is not extensively published, we can infer its properties based on closely related analogs.

| Property | Estimated Value | Source |

| CAS Number | 18280-58-5 | - |

| Molecular Formula | C₁₁H₁₁N₃O | - |

| Molecular Weight | 201.23 g/mol | - |

| Appearance | Likely an off-white to pale yellow solid | Inferred from similar compounds |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | Inferred from similar compounds |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | General laboratory practice |

Safety and Handling:

Sourcing and Procurement of 6-Amino-2-benzylpyrimidin-4-ol

The availability and cost of starting materials are critical considerations in any research and development program. 6-Amino-2-benzylpyrimidin-4-ol is available from a number of specialized chemical suppliers.

| Supplier | Purity | Available Quantities | Price Range (Estimated) |

| Chemlyte Solutions | Custom synthesis available | Grams to Kilograms | Inquire for quote |

| Various online marketplaces | >95% | Milligrams to Grams | Price on application |

Note: Pricing is subject to change and may vary based on quantity and purity.

Synthetic Strategies: A Plausible and Detailed Protocol

The synthesis of 6-Amino-2-benzylpyrimidin-4-ol can be achieved through the well-established condensation reaction of a β-ketoester with a guanidine derivative. A plausible and detailed experimental protocol is provided below, adapted from general methods for the synthesis of similar pyrimidine compounds.[2]

Reaction Scheme:

A plausible synthetic route for 6-Amino-2-benzylpyrimidin-4-ol.

Experimental Protocol:

Objective: To synthesize 6-Amino-2-benzylpyrimidin-4-ol via the condensation of ethyl benzoylacetate and guanidine.

Materials:

-

Ethyl benzoylacetate

-

Guanidine hydrochloride

-

Sodium ethoxide (or other suitable base)

-

Ethanol (anhydrous)

-

Hydrochloric acid (for neutralization)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Preparation of the Reaction Mixture: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add guanidine hydrochloride and stir until it dissolves completely.

-

Addition of the β-Ketoester: Slowly add ethyl benzoylacetate to the reaction mixture with continuous stirring.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with hydrochloric acid, which will cause the product to precipitate.

-

Purification: Collect the precipitate by filtration and wash it with cold ethanol and then water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Amino-2-benzylpyrimidin-4-ol.

Characterization:

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Melting Point Analysis: To assess the purity of the compound.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The 2-amino-pyrimidine scaffold is a privileged structure in the design of kinase inhibitors.[3][4][5] The amino group at the 2-position and the pyrimidinone core can form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The benzyl group at the 2-position of 6-Amino-2-benzylpyrimidin-4-ol can be further functionalized to access deeper pockets within the kinase active site, thereby enhancing potency and selectivity.

Workflow for the Development of a Kinase Inhibitor:

A generalized workflow for the development of a kinase inhibitor using a 6-aminopyrimidin-4-ol scaffold.

This workflow highlights the central role of 6-Amino-2-benzylpyrimidin-4-ol as a starting point for the generation of a diverse library of potential kinase inhibitors. The subsequent screening and optimization process can lead to the identification of a clinical candidate with the desired efficacy and safety profile.

Conclusion

6-Amino-2-benzylpyrimidin-4-ol is a valuable and versatile building block for medicinal chemists and drug development professionals. Its accessibility from commercial suppliers and its straightforward synthesis make it an attractive starting material for the exploration of novel kinase inhibitors and other therapeutic agents. While specific data for this compound is limited, a wealth of information on related aminopyrimidine derivatives provides a strong foundation for its successful application in drug discovery programs. By leveraging the synthetic strategies and understanding the potential applications outlined in this guide, researchers can effectively utilize 6-Amino-2-benzylpyrimidin-4-ol to accelerate the development of the next generation of targeted therapies.

References

-

Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. Available at: [Link]

-

Chaudhary, P., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Semantic Scholar. Available at: [Link]

-

Chaudhary, C. L., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed. Available at: [Link]

-

Chaudhary, P., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 4-((2-Amino-6-methyl-4-pyrimidinyl)amino)benzoic acid. Retrieved February 7, 2026, from [Link]

- Google Patents. (n.d.). CN103408501A - Benzyl pyrimidine derivatives, and preparation method and medical application thereof.

-

Giblin, G. M. P., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597-2600. Available at: [Link]

-

PubChem. (n.d.). 6-Amino-5-(2,2-diethoxyethyl)-2-mercapto-4-pyrimidinol. Retrieved February 7, 2026, from [Link]

-

Greenbook. (n.d.). Material Safety Data Sheet. Retrieved February 7, 2026, from [Link]

-

Covestro Solution Center. (n.d.). Safety Data Sheet. Retrieved February 7, 2026, from [Link]

Sources

- 1. 2-Amino-6-phenylpyrimidin-4-ol | C10H9N3O | CID 135420365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-5-(2,2-diethoxyethyl)-2-mercaptopyrimidin-4-OL | 7400-05-7 | Benchchem [benchchem.com]

- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 6-Amino-2-benzylpyrimidin-4-ol from Ethyl Cyanoacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 6-Amino-2-benzylpyrimidin-4-ol, a valuable heterocyclic scaffold in medicinal chemistry, from the readily available starting materials, ethyl cyanoacetate and benzamidine. This document outlines the underlying chemical principles, a step-by-step experimental procedure, and methods for purification and characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis. This guide is intended to be a robust resource for researchers in organic synthesis and drug discovery.

Introduction

Pyrimidine derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties. The 6-amino-4-hydroxypyrimidine core is a key pharmacophore found in numerous therapeutic agents. The 2-benzyl substituent can provide crucial hydrophobic interactions with biological targets, making 6-Amino-2-benzylpyrimidin-4-ol an attractive building block for the development of novel therapeutics.

This document details a reliable method for the synthesis of this target molecule via the well-established condensation reaction between an active methylene compound (ethyl cyanoacetate) and an amidine (benzamidine).

Chemical Principles and Reaction Mechanism

The synthesis of the pyrimidine ring is achieved through a cyclocondensation reaction. This type of reaction is a cornerstone of heterocyclic chemistry for forming six-membered rings.[1] In this specific synthesis, the key bond formations occur between ethyl cyanoacetate, which provides the C4, C5, and C6 atoms of the pyrimidine ring, and benzamidine, which provides the N1, C2, and N3 atoms.

The reaction is typically carried out in the presence of a base, such as sodium ethoxide, which serves to deprotonate the active methylene group of ethyl cyanoacetate, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbon atoms of the benzamidine. The subsequent steps involve intramolecular cyclization and elimination of ethanol and water to yield the aromatic pyrimidine ring. The use of a base is crucial to facilitate the initial nucleophilic attack and the subsequent cyclization steps.

Experimental Protocol

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 105-56-6 | Reagent grade, >98% |

| Benzamidine Hydrochloride | C₇H₉ClN₂ | 156.62 | 1670-14-0 | Reagent grade, >98% |

| Sodium Ethoxide | C₂H₅NaO | 68.05 | 141-52-6 | Reagent grade, >95% |

| Absolute Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Reagent grade |

| Deionized Water | H₂O | 18.02 | 7732-18-5 |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Buchner funnel and filter flask

-

pH paper or pH meter

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Workflow Diagram

Caption: Workflow for the synthesis of 6-Amino-2-benzylpyrimidin-4-ol.

Step-by-Step Procedure

-

Preparation of Sodium Ethoxide Solution: In a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Initiation: To the stirred sodium ethoxide solution, add ethyl cyanoacetate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Addition of Benzamidine: In a separate beaker, dissolve benzamidine hydrochloride (1.0 equivalent) in a minimal amount of absolute ethanol. Add this solution dropwise to the reaction mixture using a dropping funnel.

-

Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Carefully neutralize the mixture to pH 6-7 by the dropwise addition of glacial acetic acid.

-

Isolation of Crude Product: Filter the precipitate using a Buchner funnel and wash the solid sequentially with cold deionized water and cold diethyl ether to remove any unreacted starting materials and salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 6-Amino-2-benzylpyrimidin-4-ol as a solid.

Characterization

The structure and purity of the synthesized 6-Amino-2-benzylpyrimidin-4-ol should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons of the benzyl group, a singlet for the C5-H of the pyrimidine ring, and broad signals for the amino and hydroxyl protons.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyrimidine ring and the benzyl substituent.

-

FT-IR: The infrared spectrum should display characteristic absorption bands for the N-H and O-H stretching of the amino and hydroxyl groups, as well as C=N and C=C stretching vibrations of the pyrimidine ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₁N₃O, MW: 201.23 g/mol ).

Tautomerism

It is important to note that 6-Amino-2-benzylpyrimidin-4-ol can exist in different tautomeric forms. The keto-enol tautomerism of the 4-hydroxy group and the amino-imino tautomerism of the 6-amino group can lead to a mixture of isomers in solution. The predominant tautomer will depend on the solvent and the physical state. The structure depicted in this note is one of the possible tautomers.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Formation | Incomplete reaction | Extend the reflux time and monitor by TLC. |

| Inactive reagents | Ensure the use of anhydrous ethanol and fresh sodium ethoxide. | |

| Impure Product | Incomplete removal of starting materials | Thoroughly wash the crude product with water and diethyl ether. |

| Side product formation | Optimize the reaction temperature and time. | |

| Difficulty in Crystallization | Product is too soluble in the chosen solvent | Try a different solvent system for recrystallization, or use a solvent/anti-solvent combination. |

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Sodium ethoxide is a strong base and is corrosive. Handle with care.

-

Ethyl cyanoacetate is harmful if swallowed or inhaled.

-

Benzamidine hydrochloride is an irritant.

-

Absolute ethanol and diethyl ether are highly flammable. Avoid open flames and sparks.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of 6-Amino-2-benzylpyrimidin-4-ol from ethyl cyanoacetate and benzamidine. By following the detailed protocol and understanding the underlying chemical principles, researchers can reliably synthesize this important heterocyclic building block for applications in drug discovery and medicinal chemistry.

References

-

Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc. [Link]

-

Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon. [Link]

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link]

Sources

protocol for condensation of phenylacetamidine with ethyl cyanoacetate

Application Note: AN-SYN-PYR-042 Protocol for the Condensation of Phenylacetamidine with Ethyl Cyanoacetate [1]

Abstract & Scope

This application note details the synthetic protocol for the condensation of phenylacetamidine (as its hydrochloride salt) with ethyl cyanoacetate to synthesize 2-benzyl-4-amino-6-hydroxypyrimidine (also known as 6-amino-2-benzylpyrimidin-4(3H)-one).[1]

This reaction is a variant of the classical Traube purine synthesis or Pinner pyrimidine synthesis, utilizing a basic condensation between an amidine and a

Key Reaction Features:

-

Reaction Type: Base-promoted cyclocondensation.[1]

-